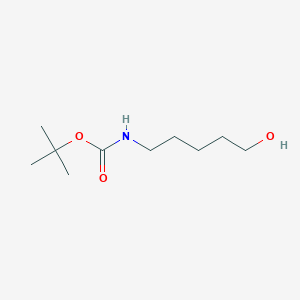

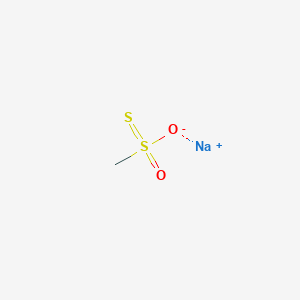

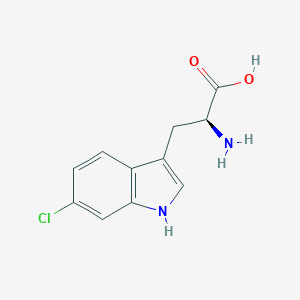

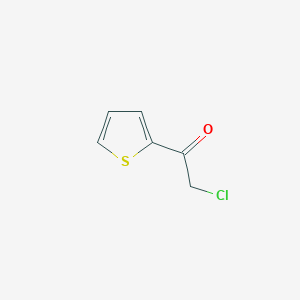

![molecular formula C14H16N2S B015134 DI-[2-(4-Pyridyl)ethyl]sulfide CAS No. 96985-43-2](/img/structure/B15134.png)

DI-[2-(4-Pyridyl)ethyl]sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DI-[2-(4-Pyridyl)ethyl]sulfide and its derivatives involves reactions with transition metals like palladium (Pd) and platinum (Pt), where it behaves as a bidentate chelating agent. Notably, it forms bridging complexes with [Pt2(PR3)2Cl4] (R = Ethyl or Phenyl), showcasing its versatility in coordination chemistry (Teles et al., 1999).

Molecular Structure Analysis

The molecular structure of DI-[2-(4-Pyridyl)ethyl]sulfide complexes, such as μ-di(2-pyridyl)sulphidebis(trans-dichlorotriethylphosphine platinum(II)), reveals a bidentate coordination with metal ions leading to the formation of heterobimetallic products. These structures are crucial in understanding the ligand's reactivity and its potential applications in catalysis (Teles et al., 1999).

Chemical Reactions and Properties

DI-[2-(4-Pyridyl)ethyl]sulfide reacts with SnX4 (X=Cl or Br) and metal ions like Pd and Pt to form various complexes. Its ability to form bridging complexes with platinum compounds and undergo reactions with SnCl2 to produce heterobimetallic products highlights its chemical versatility and potential in catalysis (Teles et al., 1999).

Physical Properties Analysis

The ligand's physical properties, including its dipole moment and conformation in solution, have been studied through methods like NMR and CNDO/2 calculations. These studies reveal that DI-[2-(4-Pyridyl)ethyl]sulfide prefers a twisted conformation, which is significant for understanding its reactivity and interactions with metals (Chachaty et al., 1976).

Chemical Properties Analysis

The chemical behavior of DI-[2-(4-Pyridyl)ethyl]sulfide, particularly its reactivity with sulfenylating reagents and alkenes to form heterocyclic compounds, showcases its utility in organic synthesis and the potential for creating diverse chemical structures (Borisov et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- DI-[2-(4-Pyridyl)ethyl]sulfide has been utilized in various synthesis and chemical reactivity studies. It's involved in conjugate addition reactions with 2-pyridylcopper and lithium 2-pyridylcuprates, adding the 2-pyridyl group to different compounds, indicating its utility in organic synthesis (Malmberg & Nilsson, 1982). Similarly, its role in the formation of sulfides, sulfoxides, and sulfonates with various pyridine nuclei is another area of application, highlighting its diverse chemical reactivity (Furukawa et al., 1983).

Molecular Clusters and Catalysis

- This compound has been used in the assembly of high-nuclearity silver(i) sulfido molecular clusters. Its role in stabilizing these clusters, which are significant in various catalytic and material science applications, is noteworthy (Chen, Tam, & Mak, 2016). Also, it's involved in polarographic studies and its reduction process, indicating its potential in electrochemical applications (Johansson & Persson, 1978).

Molecular Structure and Conformation Studies

- The molecular structure of DI-[2-(4-Pyridyl)ethyl]sulfide has been extensively studied, revealing insights into its conformation and bonding characteristics. Studies have indicated a preference for a twisted conformation in solutions, enhancing our understanding of its physical properties (Chachaty, Pappalardo, & Scarlata, 1976). Additionally, its behavior as a coordinating agent in complex formation with various metals further demonstrates its structural significance (Teles et al., 1999).

Biological Applications and Detection Methods

- Though its primary applications lie in chemistry and materials science, DI-[2-(4-Pyridyl)ethyl]sulfide also finds use in biological contexts. For instance, it's a component in fluorescent probes for hydrogen sulfide detection and bioimaging, illustrating its utility in biochemical and environmental monitoring (Peng et al., 2014).

Safety And Hazards

Specific safety and hazard information for “DI-[2-(4-Pyridyl)ethyl]sulfide” is not available in the search results. However, general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area4.

Orientations Futures

The future directions for “DI-[2-(4-Pyridyl)ethyl]sulfide” are not explicitly mentioned in the search results. However, related compounds such as pyridyl disulfide have been increasingly utilized in various areas of materials and biological sciences, particularly in the fabrication of redox-responsive polymeric materials for various biomedical applications2.

Propriétés

IUPAC Name |

4-[2-(2-pyridin-4-ylethylsulfanyl)ethyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVWDRBTNXIJIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCSCCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-[2-(4-Pyridyl)ethyl]sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

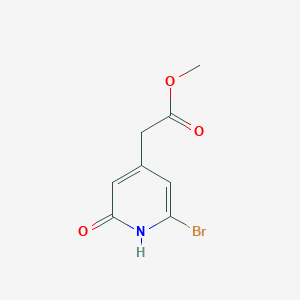

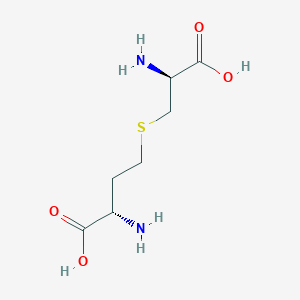

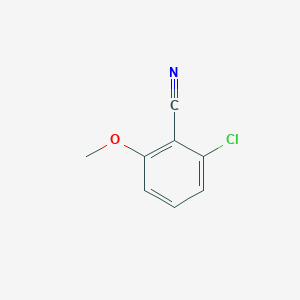

![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)